molecular formula C23H32N2O2 B10850349 [17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate

Cat. No.: B10850349
M. Wt: 368.5 g/mol
InChI Key: RVWFZRGYOXCUSN-UHFFFAOYSA-N
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Description

MCL-449 is a compound known for its role as an inhibitor of myeloid cell leukemia 1 (MCL-1), a protein that plays a crucial role in the regulation of apoptosis. MCL-1 is part of the B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway. Overexpression of MCL-1 is often associated with high tumor grade, poor survival, and resistance to cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCL-449 involves a series of chemical reactions designed to produce a compound that can effectively inhibit MCL-1. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of MCL-449 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for MCL-1.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of MCL-449 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.

    Continuous Flow Synthesis: Continuous flow reactors may be employed to improve efficiency and scalability.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MCL-449 undergoes various chemical reactions, including:

    Oxidation: MCL-449 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on MCL-449.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of MCL-449 with modified functional groups, which can be used to study its structure-activity relationship and improve its efficacy as an MCL-1 inhibitor.

Scientific Research Applications

MCL-449 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure and function of MCL-1 and its role in apoptosis.

    Biology: Employed in cell biology research to investigate the mechanisms of cell death and survival.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL-1.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting MCL-1.

Mechanism of Action

MCL-449 exerts its effects by binding to the MCL-1 protein, thereby inhibiting its anti-apoptotic function. This binding disrupts the interaction between MCL-1 and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The molecular targets and pathways involved include:

    MCL-1: The primary target of MCL-449.

    BCL-2 Family Proteins: MCL-449 affects the balance between pro-survival and pro-apoptotic proteins within the BCL-2 family.

    Caspase Activation: The inhibition of MCL-1 leads to the activation of caspases, which are key executors of apoptosis.

Comparison with Similar Compounds

MCL-449 is compared with other MCL-1 inhibitors, such as:

Uniqueness

MCL-449 is unique in its high binding affinity and selectivity for MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer and developing targeted therapies.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate

InChI

InChI=1S/C23H32N2O2/c1-2-24-22(26)27-18-9-8-17-13-21-19-5-3-4-10-23(19,20(17)14-18)11-12-25(21)15-16-6-7-16/h8-9,14,16,19,21H,2-7,10-13,15H2,1H3,(H,24,26)

InChI Key

RVWFZRGYOXCUSN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1

Origin of Product

United States

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